molecular formula C17H30 B051405 4-Propyl-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 116020-44-1

4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No. B051405
M. Wt: 234.4 g/mol
InChI Key: KHDBEDDPFRHGCN-UHFFFAOYSA-N
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Description

4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) is a chemical compound with the CAS Number: 477557-80-5 . It has a molecular weight of 234.43 and its IUPAC name is 4-propyl-4’-vinylbi(cyclohexane) .


Molecular Structure Analysis

The InChI code for 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) is 1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h4,14-17H,2-3,5-13H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) has a density of 0.9±0.1 g/cm3 . Its boiling point is 306.8±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 52.5±0.8 kJ/mol . The flash point is 130.5±13.6 °C . The index of refraction is 1.509 . The molar refractivity is 78.1±0.3 cm3 .

Scientific Research Applications

  • New liquid crystals of 3HEHV, including "4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)", were synthesized and evaluated as diluents for medium birefringence liquid crystal mixtures. They effectively decreased crystallization temperature and viscosity, which is important for liquid crystal display technologies (Weng et al., 2018).

  • The chemical structure and liquid crystal behavior of mesogenic monomer (Trans, trans)-4-propyl-4’-vinyl- bicyclohexane were studied, showing its potential in blue phase liquid crystal applications, with good thermal stability. This suggests its suitability for advanced display technologies (Ying Li, 2012).

  • The compound's potential use in polymer science was indicated by a study involving equilibrium ring-opening metathesis polymerization (ROMP) of related cyclopentene compounds. This shows its relevance in the synthesis of polymers with specific properties (Tuba et al., 2014).

  • "4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)" could be used in the preparation of greener route to 4-vinyl-1-cyclohexane 1,2-epoxide, which has applications in the polymer industry, specifically in creating more environmentally friendly processes (Mohammed et al., 2014).

  • Research into the copolymerization of vinyl cyclohexane with styrene explored the potential of these compounds in producing materials with unique properties, relevant for materials science and engineering (Kharas et al., 1973).

Safety And Hazards

The safety information for 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) includes a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302 . Precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

1-ethenyl-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h4,14-17H,2-3,5-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDBEDDPFRHGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921900
Record name (trans,​trans)-4-​ethenyl-​4'-​propyl​-1,​1'-​Bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-4'-vinyl-1,1'-bi(cyclohexane)

CAS RN

116020-44-1
Record name (trans,​trans)-4-​ethenyl-​4'-​propyl​-1,​1'-​Bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-trans-Propyl-4-trans-vinyl-[1,1-bicylohexyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Liu, H Wang, C Zhou - ACS omega, 2022 - ACS Publications
The mechanical adaptive material is a kind of functional material that can effectively dissipate energy and suppress the increase of its stress under continuous strain in a large …
Number of citations: 1 pubs.acs.org
A Ozols, G Mozolevskis, R Zalubovskis… - Latvian Journal of …, 2022 - sciendo.com
We report the measuring method of scattering type display liquid crystal layer thickness based on capacitance values suitable for inline production process control. The method is …
Number of citations: 5 sciendo.com

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